molecular formula C18H20N2O3 B12135612 DL-N,N(sup 2)-Dibenzylasparagine CAS No. 25800-55-9

DL-N,N(sup 2)-Dibenzylasparagine

Cat. No.: B12135612
CAS No.: 25800-55-9
M. Wt: 312.4 g/mol
InChI Key: UTEIYYMJOOFGCY-UHFFFAOYSA-N
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Description

DL-N,N(sup 2)-Dibenzylasparagine is a synthetic compound derived from asparagine, an amino acid This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the asparagine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-N,N(sup 2)-Dibenzylasparagine typically involves the protection of the amino groups of asparagine followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete benzylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-N,N(sup 2)-Dibenzylasparagine can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the benzyl groups, reverting to asparagine.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Asparagine.

    Substitution: Various substituted asparagine derivatives depending on the nucleophile used.

Scientific Research Applications

DL-N,N(sup 2)-Dibenzylasparagine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of DL-N,N(sup 2)-Dibenzylasparagine involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylasparagine: Contains a single benzyl group.

    N,N-Dibenzylglycine: Similar structure but derived from glycine instead of asparagine.

    N-Benzylglutamine: Contains a benzyl group attached to glutamine.

Uniqueness

DL-N,N(sup 2)-Dibenzylasparagine is unique due to the presence of two benzyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This dual benzylation can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

25800-55-9

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2,4-bis(benzylamino)-4-oxobutanoic acid

InChI

InChI=1S/C18H20N2O3/c21-17(20-13-15-9-5-2-6-10-15)11-16(18(22)23)19-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,21)(H,22,23)

InChI Key

UTEIYYMJOOFGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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